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Overview
Description
GDC0310 is a selective acyl-sulfonamide inhibitor targeting the voltage-gated sodium channel NaV1.7. This compound has been developed as a potential analgesic for the treatment of pain, particularly due to its high selectivity and potency against the NaV1.7 channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDC0310 involves multiple steps, starting with the preparation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of GDC0310 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GDC0310 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s overall structure.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s selectivity and potency
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of GDC0310, each with potentially different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study the structure-activity relationship of acyl-sulfonamide inhibitors.
Biology: Investigated for its effects on sodium channels and its potential to modulate neuronal activity.
Medicine: Explored as a potential analgesic for the treatment of pain, particularly in conditions where traditional painkillers are ineffective.
Industry: Potential applications in the development of new pain management therapies
Mechanism of Action
GDC0310 exerts its effects by selectively inhibiting the NaV1.7 sodium channel. This inhibition prevents the propagation of pain signals in neurons, thereby reducing the sensation of pain. The compound binds to a specific site on the NaV1.7 channel, blocking its activity and preventing the influx of sodium ions .
Comparison with Similar Compounds
Similar Compounds
Vixotrigine: Another NaV1.7 inhibitor developed by Biogen.
PF-05089771: Developed by Pfizer, also targets NaV1.7.
TV-45070: A small-molecule inhibitor developed by Teva and Xenon Pharmaceuticals.
Uniqueness
GDC0310 stands out due to its high selectivity and potency against the NaV1.7 channel. Unlike some other inhibitors, GDC0310 has shown promising results in preclinical studies, demonstrating its potential as a novel analgesic .
Properties
Molecular Formula |
C25H25ClF6N2O4S |
---|---|
Molecular Weight |
599.0 g/mol |
IUPAC Name |
4-[[1-[[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C25H25ClF6N2O4S/c1-39(36,37)33-23(35)18-10-17(14-2-3-14)21(11-20(18)27)38-13-24(29)4-6-34(7-5-24)12-15-8-16(25(30,31)32)9-19(26)22(15)28/h8-11,14H,2-7,12-13H2,1H3,(H,33,35) |
InChI Key |
FCTMRPTVPHVTTN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3(CCN(CC3)CC4=C(C(=CC(=C4)C(F)(F)F)Cl)F)F)F |
Origin of Product |
United States |
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